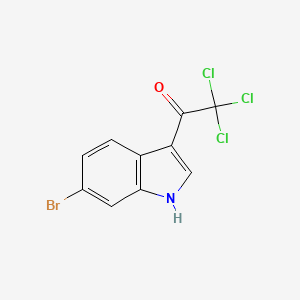
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a trichloroethanone group attached to the 1st position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone typically involves the following steps:
Starting Material: The synthesis begins with 6-bromoindole as the starting material.
Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Reduction Reactions: The trichloroethanone group can be reduced to form different derivatives.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Reduced derivatives of the trichloroethanone group.
Oxidation: Oxidized forms of the indole ring.
Aplicaciones Científicas De Investigación
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The bromine atom and trichloroethanone group can also contribute to its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine: A bisindole compound with potential antibiotic adjuvant properties.
3-(Indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides: Compounds with significant inhibitory activity against mutant isocitrate dehydrogenase-1.
2-(6-Bromo-1H-indol-3-yl)acetic acid: Another indole derivative used in various chemical and biological studies.
Uniqueness
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is unique due to the presence of both a bromine atom and a trichloroethanone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C10H5BrCl3NO |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C10H5BrCl3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H |
Clave InChI |
FCQUUTJXFOSWFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)NC=C2C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


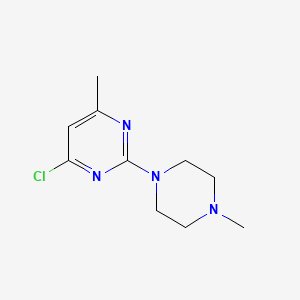

![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)

![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
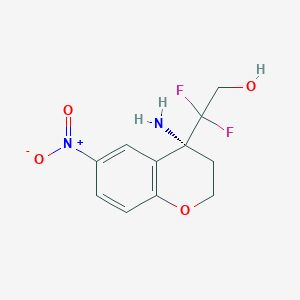
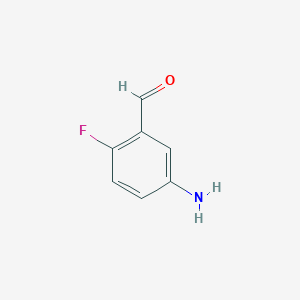
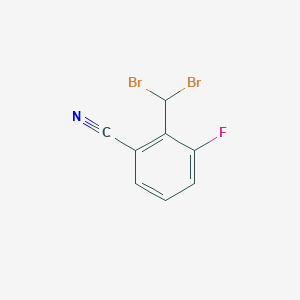
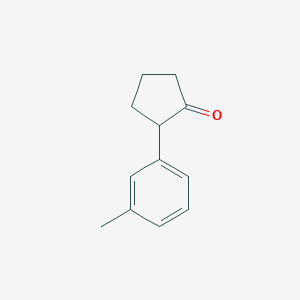
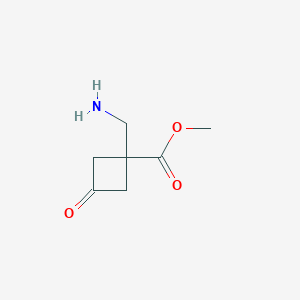
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
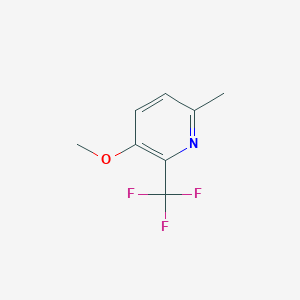

![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)
